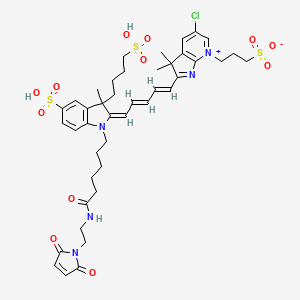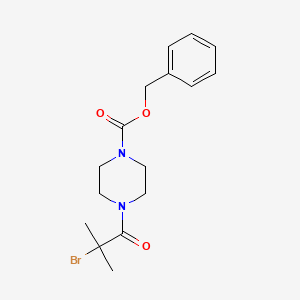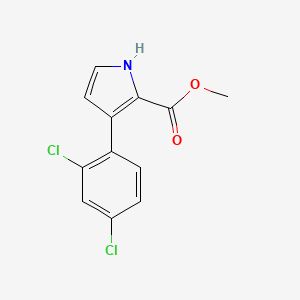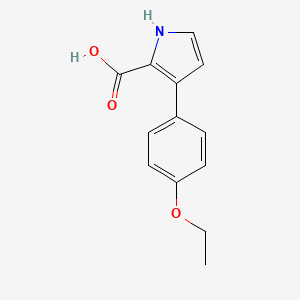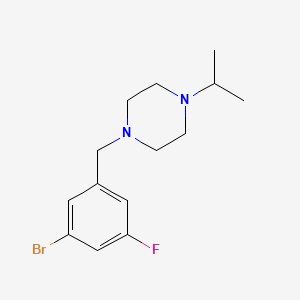
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an isopropyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with 4-isopropylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the benzyl ring can influence its binding affinity and selectivity towards these targets. The isopropyl group on the piperazine ring can also affect its pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can be compared with other similar compounds, such as:
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-pyrrolidine: This compound has a similar benzyl ring but with a pyrrolidine ring instead of a piperazine ring.
3-Bromo-5-fluorobenzaldehyde: This compound has a similar benzyl ring but with an aldehyde group instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20BrFN2 |
|---|---|
Poids moléculaire |
315.22 g/mol |
Nom IUPAC |
1-[(3-bromo-5-fluorophenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H20BrFN2/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10H2,1-2H3 |
Clé InChI |
DTCSRRTUPJGOKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


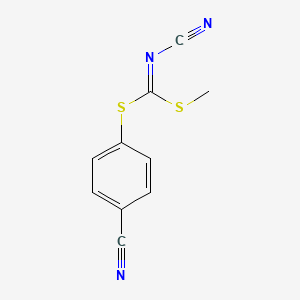

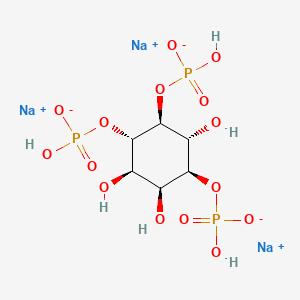
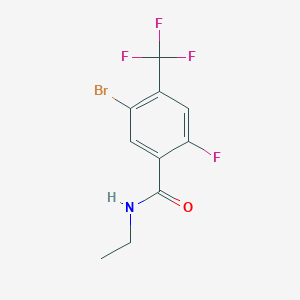
![6,8-Dichloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13724410.png)


![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
